3-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
Overview
Description
3-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with an imidazo[4,5-b]pyridine moiety have been found to interact with various targets such as gaba a receptors , IKK-ɛ and TBK1 , and tubulin .
Mode of Action
Imidazo[4,5-b]pyridine derivatives have been reported to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation . They also inhibit microtubule assembly formation .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
Some imidazo[4,5-b]pyridine derivatives have been found to be effective at inhibiting the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been found to effectively inhibit microtubule assembly formation .
Action Environment
The presence of intermolecular interaction between different molecules has been observed in some imidazo[4,5-b]pyridine derivatives .
Biochemical Analysis
Biochemical Properties
3-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit microtubule assembly formation, which is crucial for cell division and intracellular transport . The compound interacts with tubulin, a protein that polymerizes into microtubules, thereby disrupting the normal function of the cytoskeleton. Additionally, this compound may interact with other proteins involved in cell signaling pathways, influencing various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to tubulin, inhibiting its polymerization into microtubules . This inhibition disrupts the normal function of the cytoskeleton, leading to cell cycle arrest and apoptosis. Additionally, this compound may inhibit or activate other enzymes involved in cell signaling pathways, further influencing cellular processes and gene expression.
Properties
IUPAC Name |
3-(3-ethylimidazo[4,5-b]pyridin-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-14-9(5-6-10(15)16)13-8-4-3-7-12-11(8)14/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIKNHHVZZUWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1N=CC=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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